molecular formula C13H11FN2O B2767045 2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine CAS No. 2191212-90-3

2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine

Cat. No. B2767045
CAS RN: 2191212-90-3
M. Wt: 230.242
InChI Key: KALGQPGNPIOTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine” is a complex organic molecule that contains an indene and pyrimidine moiety . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Pyrimidine is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods . For instance, derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized by grinding, stirring, and ultrasound irradiation methods .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an indene moiety (specifically, a 2,3-dihydro-1H-inden-1-yl group) attached to a pyrimidine ring via an oxygen atom . The pyrimidine ring is substituted at the 5-position with a fluorine atom .

Scientific Research Applications

Fluoropyrimidines in Cancer Research

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and capecitabine, are antimetabolite drugs extensively used in cancer treatment. Their applications span various cancer types, including gastrointestinal, breast, and head and neck cancers, among others. The effectiveness of these drugs lies in their ability to interfere with DNA and RNA synthesis, thereby inhibiting cancer cell growth. However, their use is limited by the occurrence of adverse effects, necessitating ongoing research to improve safety and efficacy.

Cardiotoxicity and Management Strategies

A critical area of research on fluoropyrimidines concerns their cardiotoxic effects. Studies have documented the occurrence of fluoropyrimidine-induced cardiotoxicity (FIC), presenting as chest pain, myocardial infarction, or even death in severe cases. Research aims to understand the pathogenetic mechanisms underlying FIC, identify risk factors, and develop strategies for early detection and management. Novel agents like uridine triacetate have emerged as potential treatments for FIC, highlighting the importance of ongoing research in this field (Depetris et al., 2018).

Genetic Polymorphisms and Dosing Strategies

Another significant research application involves understanding how genetic polymorphisms affect fluoropyrimidine metabolism and toxicity. DPD plays a crucial role in the catabolism of fluoropyrimidines, and polymorphisms in the DPYD gene can lead to severe or life-threatening toxicities. Studies have focused on developing genotype-guided dosing strategies to prevent these adverse outcomes, demonstrating the potential for personalized medicine approaches in chemotherapy (Deenen et al., 2016).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-7-15-13(16-8-10)17-12-6-5-9-3-1-2-4-11(9)12/h1-4,7-8,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALGQPGNPIOTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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